molecular formula C8H7N3O2 B11762643 3-Hydroxy-8-methylbenzo[d][1,2,3]triazin-4(3H)-one

3-Hydroxy-8-methylbenzo[d][1,2,3]triazin-4(3H)-one

Katalognummer: B11762643
Molekulargewicht: 177.16 g/mol
InChI-Schlüssel: IUDCOPUFABXPRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-8-methylbenzo[d][1,2,3]triazin-4(3H)-one is a heterocyclic compound that belongs to the class of benzotriazinones This compound is characterized by a triazine ring fused with a benzene ring, and it has a hydroxyl group at the 3rd position and a methyl group at the 8th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-8-methylbenzo[d][1,2,3]triazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with formic acid and acetic anhydride, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of polymer-supported reagents and catalysts can also enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-8-methylbenzo[d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The methyl group at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 3-Oxo-8-methylbenzo[d][1,2,3]triazin-4(3H)-one.

    Reduction: 3-Amino-8-methylbenzo[d][1,2,3]triazin-4(3H)-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-8-methylbenzo[d][1,2,3]triazin-4(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It has shown promise in preliminary studies as an anticancer and antimicrobial agent.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-8-methylbenzo[d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The hydroxyl group plays a crucial role in forming hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Hydroxybenzo[d][1,2,3]triazin-4(3H)-one: Lacks the methyl group at the 8th position.

    8-Methylbenzo[d][1,2,3]triazin-4(3H)-one: Lacks the hydroxyl group at the 3rd position.

    3,8-Dimethylbenzo[d][1,2,3]triazin-4(3H)-one: Has an additional methyl group at the 3rd position.

Uniqueness

3-Hydroxy-8-methylbenzo[d][1,2,3]triazin-4(3H)-one is unique due to the presence of both the hydroxyl and methyl groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C8H7N3O2

Molekulargewicht

177.16 g/mol

IUPAC-Name

3-hydroxy-8-methyl-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C8H7N3O2/c1-5-3-2-4-6-7(5)9-10-11(13)8(6)12/h2-4,13H,1H3

InChI-Schlüssel

IUDCOPUFABXPRT-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=CC=C1)C(=O)N(N=N2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.